Cas no 896172-22-8 (2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide)

2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide structure
896172-22-8 structure
Product Name:2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
CAS No:896172-22-8
MF:C23H18ClN3O3
MW:419.860324382782
CID:5485530
Update Time:2025-07-21

2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-Indolizinecarboxamide, 2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)-
    • 2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
    • Inchi: 1S/C23H18ClN3O3/c1-30-17-11-9-16(10-12-17)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)14-5-7-15(24)8-6-14/h2-13H,25H2,1H3,(H,26,29)
    • InChI Key: JNCRNKJIQXVCMG-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC=C(OC)C=C2)=O)=C2N(C=CC=C2)C(C(=O)C2=CC=C(Cl)C=C2)=C1N

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Additional information on 2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

Comprehensive Overview of 2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide (CAS No. 896172-22-8)

The compound 2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide (CAS No. 896172-22-8) is a specialized indolizine derivative that has garnered significant attention in pharmaceutical and biochemical research. Its unique molecular structure, featuring a 4-chlorobenzoyl group and a 4-methoxyphenyl carboxamide moiety, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, given its structural similarity to other bioactive indolizine compounds.

In recent years, the demand for novel indolizine-based compounds has surged, driven by their versatility in drug discovery. The 2-amino-3-(4-chlorobenzoyl) substitution pattern in this molecule is particularly noteworthy, as it enhances its binding affinity to certain enzymatic targets. This has led to increased searches for "indolizine derivatives in drug development" and "CAS 896172-22-8 applications" across scientific databases and AI-driven research platforms.

One of the most frequently asked questions about this compound revolves around its synthetic pathways and scalability. The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions, including condensation and cyclization steps. Optimizing these processes is a hot topic in organic chemistry forums, with researchers exploring greener alternatives such as catalytic methods or microwave-assisted synthesis.

Another area of interest is the compound's potential role in addressing oxidative stress-related disorders. Preliminary studies suggest that its indolizine core may exhibit antioxidant properties, aligning with the growing focus on "natural and synthetic antioxidants" in health and wellness trends. This has sparked discussions about its possible applications in nutraceuticals or adjunct therapies.

From a commercial perspective, suppliers and manufacturers of CAS 896172-22-8 are increasingly highlighting its high purity (>98%) and stability under standard storage conditions. These specifications are critical for researchers requiring reproducible results in assays or formulation studies. The compound's solubility profile (e.g., in DMSO or ethanol) is another practical consideration frequently searched by laboratory professionals.

In computational chemistry and molecular docking studies, this indolizine derivative has been investigated for its three-dimensional interactions with protein targets. The presence of both hydrogen bond donors (amino group) and acceptors (carboxamide) in its structure enhances its potential as a scaffold for rational drug design. This aligns with the rising popularity of "structure-activity relationship (SAR) studies" in AI-assisted drug discovery pipelines.

Quality control protocols for 2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involve HPLC and mass spectrometry to verify identity and purity. These analytical methods are essential given the compound's use as a reference standard or intermediate in multi-step syntheses. Recent publications have also explored advanced characterization techniques like X-ray crystallography to elucidate its solid-state properties.

As regulatory landscapes evolve, there is growing emphasis on the safety profiles of novel chemical entities like this indolizine derivative. While not classified as hazardous, proper handling procedures (e.g., use of personal protective equipment) are recommended when working with the powder form. This precautionary approach reflects broader industry trends toward "responsible research chemicals management".

The patent landscape surrounding indolizine-1-carboxamide derivatives continues to expand, with several applications citing structural analogs of CAS 896172-22-8 for various indications. This intellectual property activity underscores the compound's significance as a pharmacophore in medicinal chemistry. Researchers monitoring "recent indolizine patents" often encounter this molecular scaffold in innovation reports.

Looking ahead, the scientific community anticipates more structure-optimization studies on this compound class to improve bioavailability and target selectivity. The methoxyphenyl group in particular offers opportunities for structural diversification through established medicinal chemistry strategies. Such developments would further position 2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide as a valuable tool compound in translational research.

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